molecular formula C5H8O B597741 4-Oxaspiro[2.3]hexane CAS No. 13357-56-7

4-Oxaspiro[2.3]hexane

Cat. No.: B597741
CAS No.: 13357-56-7
M. Wt: 84.118
InChI Key: MYTWAVYEZDXWGV-UHFFFAOYSA-N
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Description

4-Oxaspiro[23]hexane is a unique organic compound characterized by its spirocyclic structure, where a six-membered ring is fused to a four-membered oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxaspiro[2.3]hexane can be synthesized from 2-methyleneoxetanes through modified Simmons–Smith conditions. This involves the reaction of 2-methyleneoxetanes with diiodomethane and a zinc-copper couple, resulting in the formation of this compound . Another method involves the treatment of oxaspirohexanes with boron trifluoride etherate (BF3·Et2O), which can yield cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans depending on the substituents .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Oxaspiro[2.3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Cyclopentanones
  • Cyclobutanones
  • 4-Methylenetetrahydrofurans

Mechanism of Action

The mechanism of action of 4-oxaspiro[2.3]hexane involves its strained ring system, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 4-Azaspiro[2.3]hexane
  • 4-Oxaspiro[2.4]heptane
  • Spiro[cyclopropane-1,2′-steroids]

Comparison: 4-Oxaspiro[2.3]hexane is unique due to its specific ring strain and reactivity. Compared to 4-azaspiro[2.3]hexane, which contains a nitrogen atom, this compound has an oxygen atom, leading to different chemical properties and reactivity . Similarly, 4-oxaspiro[2.4]heptane has a larger ring system, which affects its stability and reactivity .

Properties

IUPAC Name

4-oxaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTWAVYEZDXWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10741634
Record name 4-Oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13357-56-7
Record name 4-Oxaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10741634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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